molecular formula C13H18FNO B7867431 N-[(4-fluoro-3-methylphenyl)methyl]oxan-4-amine

N-[(4-fluoro-3-methylphenyl)methyl]oxan-4-amine

Cat. No.: B7867431
M. Wt: 223.29 g/mol
InChI Key: RLHXCYCJMVMBKE-UHFFFAOYSA-N
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Description

N-[(4-Fluoro-3-methylphenyl)methyl]oxan-4-amine is a substituted oxane (tetrahydropyran) derivative featuring a fluorinated aromatic moiety. Its molecular formula is C₁₂H₁₆FNO, with a molecular weight of 209.26 g/mol (calculated based on structural analogs) . The compound consists of a tetrahydropyran ring (oxan-4-amine) linked via a methylene bridge to a 4-fluoro-3-methylphenyl group. This structural motif is significant in medicinal chemistry, as fluorinated aromatic systems and oxane scaffolds are often employed to modulate pharmacokinetic properties such as metabolic stability and lipophilicity .

The compound is commercially available for research purposes, with suppliers like CymitQuimica offering it in quantities ranging from 50 mg to 500 mg .

Properties

IUPAC Name

N-[(4-fluoro-3-methylphenyl)methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-10-8-11(2-3-13(10)14)9-15-12-4-6-16-7-5-12/h2-3,8,12,15H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHXCYCJMVMBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC2CCOCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group of 4-fluoro-3-methylbenzaldehyde reacts with the primary amine of piperidin-4-amine to form an imine intermediate, which is subsequently reduced to the secondary amine. Sodium cyanoborohydride (NaBH3CN) is preferred due to its selectivity for imine reduction over competing aldehyde reduction. Typical conditions involve stirring equimolar amounts of the amine and aldehyde in methanol or dichloromethane at room temperature for 12–24 hours, followed by quenching with aqueous workup.

Example Protocol :

  • Reactants : Piperidin-4-amine (1.0 eq), 4-fluoro-3-methylbenzaldehyde (1.1 eq), NaBH3CN (1.5 eq)

  • Solvent : Methanol (0.1 M)

  • Yield : 70–85% after purification via silica gel chromatography.

Advantages and Limitations

This method excels in simplicity and atom economy but requires stringent control of moisture and pH to prevent aldehyde self-condensation. Additionally, the commercial availability of 4-fluoro-3-methylbenzaldehyde influences its practicality.

Alkylation of Piperidin-4-amine with Benzyl Halides

Direct alkylation of piperidin-4-amine using (4-fluoro-3-methylbenzyl) bromide or chloride represents a classical route to the target compound. This method leverages the nucleophilicity of the primary amine but requires careful stoichiometry to avoid over-alkylation.

Reaction Optimization

Base selection is critical to deprotonate the amine and facilitate nucleophilic attack. Potassium carbonate (K2CO3) in dimethylformamide (DMF) at 75°C provides moderate yields (60–65%), as evidenced by analogous reactions in the literature. Alternatively, sodium hydride (NaH) in DMF enhances reactivity but introduces handling challenges due to its moisture sensitivity.

Example Protocol :

  • Reactants : Piperidin-4-amine (1.0 eq), (4-fluoro-3-methylbenzyl) bromide (1.2 eq), K2CO3 (2.0 eq)

  • Solvent : DMF (0.2 M)

  • Conditions : 75°C, 12–18 hours under nitrogen

  • Yield : 58–65% after extraction and chromatography.

Side Reactions and Mitigation

Dialkylation to form a tertiary amine is a common side reaction. Strategies to suppress this include:

  • Using a slight excess of the amine (1.2–1.5 eq of benzyl halide).

  • Employing bulky bases like diisopropylethylamine (DIPEA) to sterically hinder further alkylation.

Protection/Deprotection Strategies for Controlled Synthesis

For substrates prone to over-alkylation, temporary protection of the piperidine amine with a tert-butyl carbamate (Boc) group enables selective functionalization.

Stepwise Synthesis

  • Protection : Piperidin-4-amine is treated with di-tert-butyl dicarbonate ((Boc)2O) in tetrahydrofuran (THF) to form tert-butyl piperidin-4-ylcarbamate.

  • Alkylation : The Boc-protected amine reacts with (4-fluoro-3-methylbenzyl) bromide under basic conditions (e.g., K2CO3/DMF).

  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the free secondary amine.

Example Protocol :

  • Boc Protection : 90% yield using (Boc)2O (1.1 eq) and DMAP (cat.) in THF.

  • Alkylation : 70% yield with K2CO3 (2.0 eq) in DMF at 75°C.

  • Deprotection : Quantitative yield using TFA/DCM (1:1 v/v).

Comparative Analysis

While this approach adds synthetic steps, it improves selectivity and simplifies purification. The Boc group’s stability under basic conditions ensures compatibility with alkylation reactions.

Alternative Methods: Mitsunobu and Ullmann-Type Couplings

Mitsunobu Reaction

The Mitsunobu reaction couples piperidin-4-amine with 4-fluoro-3-methylbenzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). This method is less common due to the need for stoichiometric reagents and challenges in isolating phosphine oxides.

Example Protocol :

  • Reactants : Piperidin-4-amine (1.0 eq), 4-fluoro-3-methylbenzyl alcohol (1.2 eq), DEAD (1.5 eq), PPh3 (1.5 eq)

  • Solvent : THF (0.1 M)

  • Yield : 50–60% after column chromatography.

Copper-Mediated Couplings

Ullmann-type reactions using copper catalysts (e.g., CuI) and ligands (e.g., 1,10-phenanthroline) enable coupling between piperidin-4-amine and aryl halides. However, this method is more relevant for aryl amines and less efficient for benzyl amines.

Industrial-Scale Considerations and Green Chemistry

Solvent Selection and Recycling

DMF and DMAc, while effective, pose environmental and health risks. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) offer greener profiles without compromising yield.

Catalytic Approaches

Recent advances in photoredox catalysis and flow chemistry promise to reduce reaction times and improve atom economy. For example, visible-light-mediated alkylation of amines avoids stoichiometric bases and enhances scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluoro-3-methylphenyl)methyl]oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-fluoro-3-methylphenyl)methyl]oxan-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-fluoro-3-methylphenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent positions, halogenation patterns, or the presence of additional functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Features References
N-[(4-Fluoro-3-methylphenyl)methyl]oxan-4-amine C₁₂H₁₆FNO 4-Fluoro, 3-methyl on phenyl 209.26 Target compound; fluorinated aromatic
N-(3-Fluoro-4-methylphenyl)oxan-4-amine hydrochloride C₁₂H₁₇ClFNO 3-Fluoro, 4-methyl on phenyl 245.72 Positional isomer; hydrochloride salt
4-(4-Fluorophenyl)oxan-4-amine C₁₁H₁₄FNO 4-Fluoro on phenyl 195.23 Lacks methyl group; simpler structure
N-(3-Bromophenyl)oxan-4-amine C₁₁H₁₄BrNO 3-Bromo on phenyl 256.14 Bromine substitution; heavier halogen
N-[(4-Fluorophenyl)methyl]oxan-4-amine C₁₂H₁₆FNO 4-Fluoro on phenyl 209.26 Lacks 3-methyl group

Substituent Position and Halogen Effects

Positional Isomerism : The comparison between This compound and N-(3-Fluoro-4-methylphenyl)oxan-4-amine hydrochloride highlights the impact of substituent arrangement. The former has fluorine at position 4 and methyl at position 3 on the phenyl ring, while the latter swaps these groups. Such positional changes can significantly alter electronic properties (e.g., dipole moments) and steric interactions, influencing receptor binding or solubility .

Halogen Substitution : Replacing fluorine with bromine (as in N-(3-Bromophenyl)oxan-4-amine ) increases molecular weight and polarizability. Bromine’s larger atomic radius may enhance van der Waals interactions but could reduce metabolic stability compared to fluorine .

Research Findings and Gaps

  • Biological Activity: No direct biological data for the target compound are provided in the evidence. However, studies on related fluorinated amines (e.g., aminoazo dyes in ) suggest that substituent position and halogen type correlate with carcinogenic activity. For example, 3′-methyl-4-dimethylaminoazobenzene reached maximum bound dye levels faster in rat livers than less carcinogenic analogs, implying that structural features influence metabolic processing .
  • Tools like SHELX and ORTEP-3 () could facilitate future structural analyses .

Biological Activity

N-[(4-fluoro-3-methylphenyl)methyl]oxan-4-amine is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This article discusses its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14FN2O. The compound features a fluorinated aromatic ring and an oxan-4-amine moiety , which contribute to its distinctive chemical properties. The fluorine atom at the para position relative to the methyl group on the phenyl ring enhances its reactivity and interaction with biological targets.

This compound may interact with various biological macromolecules, influencing signaling pathways or enzyme activities . The presence of the fluorine atom is particularly significant as it can enhance binding affinity towards specific molecular targets, potentially leading to desired biological effects.

Pharmacological Properties

Research indicates that this compound exhibits potential pharmacological properties, particularly in medicinal chemistry and drug development. Its ability to interact with specific enzymes or receptors makes it a candidate for further investigation in therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies reveal how variations in substituent positions can significantly affect both chemical reactivity and biological activity. For instance, compounds with similar structures but different substituent positions have shown varying levels of activity against biological targets. A comparison of related compounds illustrates these differences:

Compound NameStructural DifferencesUnique Features
N-(4-fluoro-2-methylphenyl)oxan-4-amineMethyl group at the ortho positionDifferent reactivity due to positional isomerism
N-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochlorideFluorine at the meta positionAltered biological activity compared to para-substituted analogs

These findings emphasize the importance of structural modifications in optimizing the biological activity of similar compounds.

Case Studies and Research Findings

  • Inhibition Studies : Preliminary studies have demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For example, compounds derived from similar structures have shown inhibitory effects on COX enzymes, which are crucial in mediating inflammation .
  • Cytotoxicity Assays : Research has indicated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. In particular, studies have reported IC50 values that suggest significant anti-cancer potential, necessitating further exploration into its mechanism of action and therapeutic applications .
  • Binding Affinity Studies : Interaction studies have focused on assessing the binding affinity of this compound with different biological targets. The results indicate that the unique arrangement of functional groups plays a crucial role in its reactivity and interaction profiles, which are essential for elucidating its mechanism of action.

Q & A

Q. What are the common synthetic routes for preparing N-[(4-fluoro-3-methylphenyl)methyl]oxan-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves reductive amination between oxan-4-amine and 4-fluoro-3-methylbenzaldehyde derivatives. Key steps include:
  • Imine formation : Reacting the aldehyde with oxan-4-amine in a polar aprotic solvent (e.g., THF) under inert atmosphere.
  • Reduction : Using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) to reduce the imine intermediate.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures.
    Optimization focuses on temperature control (0–25°C for imine formation, 40–60°C for reduction) and stoichiometric ratios (1:1.2 amine:aldehyde) to minimize side products like unreacted aldehyde or over-reduction byproducts .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :
  • NMR :
  • 1H NMR : Look for characteristic signals: δ 2.8–3.2 ppm (oxane C-H adjacent to N), δ 4.2–4.5 ppm (CH2 bridging phenyl and oxane), and aromatic signals (δ 6.8–7.2 ppm for fluorophenyl protons).
  • 13C NMR : Confirm oxane carbons (δ 60–70 ppm) and quaternary carbons (e.g., C-F coupling in aromatic ring at δ 115–125 ppm).
  • FT-IR : Absorbance at ~3300 cm⁻¹ (N-H stretch), 1100–1250 cm⁻¹ (C-O-C in oxane), and 1500–1600 cm⁻¹ (C=C aromatic).
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of oxane ring) .

Q. What are the typical impurities encountered during synthesis, and how are they characterized?

  • Methodological Answer : Common impurities include:
  • Unreacted starting materials : Detected via TLC (Rf comparison) or HPLC retention time.
  • Oxidation byproducts : E.g., N-oxide derivatives, identified by LC-MS (m/z +16) or IR (N-O stretch ~1250 cm⁻¹).
  • Dimerization products : Formed via Michael addition; characterized by NMR (additional CH2 peaks) or X-ray crystallography.
    Purification involves gradient HPLC (C18 column, acetonitrile/water) or preparative TLC .

Q. What solvent systems are recommended for studying the solubility and stability of this compound?

  • Methodological Answer :
  • Solubility : Test in DMSO (high solubility for stock solutions), methanol, and chloroform. Aqueous solubility is enhanced using co-solvents (e.g., 10% DMSO in PBS).
  • Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation by HPLC-UV at 254 nm. Avoid prolonged exposure to light (photodegradation) and acidic/basic conditions (hydrolysis of oxane ring) .

Q. How can the compound’s stability under varying pH conditions be evaluated for biological assays?

  • Methodological Answer :
  • pH Stability Assay : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.
  • Kinetic Analysis : Use pseudo-first-order kinetics to calculate half-life (t1/2) and identify pH-dependent degradation pathways (e.g., oxane ring opening at pH < 3) .

Advanced Research Questions

Q. How can X-ray crystallography be designed to resolve ambiguities in the compound’s conformation, and what challenges arise during data collection?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation from methanol/ethyl acetate (1:1) at 4°C. Co-crystallization with tartaric acid may improve crystal quality.
  • Data Collection : Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Challenges include weak diffraction due to flexible oxane ring; mitigate by optimizing cryoprotection (20% glycerol).
  • Refinement : Use SHELXL for structure solution, applying restraints for disordered fluorine and methyl groups. Validate with R-factor (<5%) and electron density maps .

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

  • Methodological Answer :
  • Disorder Modeling : Split occupancy refinement for overlapping atoms (e.g., oxane O and adjacent CH2 groups).
  • DFT Calculations : Compare experimental bond lengths (C-O in oxane: ~1.43 Å) with B3LYP/6-31G* optimized structures. Adjust thermal parameters (Ueq) to account for dynamic disorder.
  • Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry and Mercury’s Hirshfeld surface analysis for intermolecular interactions .

Q. What computational methods are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Studies : Calculate Fukui indices (Gaussian 09, B3LYP/6-311++G**) to identify electrophilic centers (e.g., oxane O adjacent to N).
  • MD Simulations : Simulate reaction pathways (NAMD/VMD) for SN2 mechanisms, focusing on solvent effects (e.g., DMSO vs. water).
  • QSPR Models : Correlate Hammett σ values of substituents (fluoro, methyl) with reaction rates using multivariate regression .

Q. How can isotopic labeling (e.g., 2H, 13C) elucidate the compound’s metabolic pathways in vitro?

  • Methodological Answer :
  • Synthesis of Labeled Analog : Introduce 13C at the oxane ring via labeled oxan-4-amine (e.g., 13C-enriched starting material).
  • LC-MS/MS Analysis : Track isotopic patterns in metabolites (e.g., hydroxylation at the methyl group) using MRM transitions.
  • Kinetic Isotope Effects : Compare kH/kD ratios to identify rate-determining steps (e.g., C-H bond cleavage during oxidation) .

Q. How do complex splitting patterns in 1H NMR arise from the compound’s stereochemistry, and what advanced techniques can clarify them?

  • Methodological Answer :
  • COSY and NOESY : Resolve coupling between oxane protons (J = 2–4 Hz) and aromatic protons. NOE correlations confirm spatial proximity of methyl and fluorine groups.
  • Selective Decoupling : Irradiate specific protons (e.g., CH2 bridge) to simplify splitting in adjacent groups.
  • VT-NMR : Variable-temperature studies (e.g., 25–60°C) to assess conformational exchange broadening (e.g., oxane ring puckering) .

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